2,6-ビス((R)-4-イソプロピル-4,5-ジヒドロオキサゾール-2-イル)ピリジン

説明

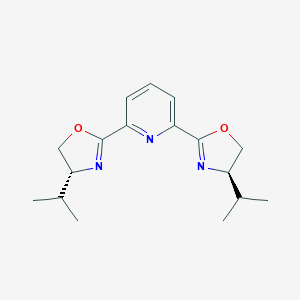

(R,R)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine is a useful research compound. Its molecular formula is C17H23N3O2 and its molecular weight is 301.4 g/mol. The purity is usually 95%.

The exact mass of the compound (R,R)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (R,R)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R,R)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

触媒作用

(R,R)-i-Pr-pyboxは、不斉触媒における配位子として広く使用されてきました。これは、高い光学純度でキラル分子を生成するために不可欠な、エナンチオ選択的変換を促進します。 これらの変換は、分子のキラリティが生物活性を大きく左右する可能性がある、生物活性化合物や医薬品の合成において不可欠です .

創薬

生物活性配位子として、(R,R)-i-Pr-pybox誘導体は、創薬において可能性を示してきました。これらは、代謝反応において重要な役割を果たすピリドキサールアミノ酸系と同様の生理学的効果を模倣することができます。 ファーマコフォアとしての多用途性により、抗菌、抗ウイルス、抗結核、抗がん活性を有する薬物を開発するための候補となっています .

ケモセンサー

ピリジン系シッフ塩基((R,R)-i-Pr-pyboxを含む)は、さまざまなカチオンやアニオンに対して強い結合能を持っているため、優れたケモセンサーとなります。 これらは、環境や生物学的媒体中の特定のイオンの定性的および定量的検出に使用でき、イオン認識研究に役立ちます .

抗菌および抗ウイルス研究

(R,R)-i-Pr-pyboxなどのピリジン化合物は、抗菌および抗ウイルス活性があることが知られています。これらは特定のタンパク質と相互作用し、標的分子に対する選択性を決定します。 この特性は、COVID-19などの命にかかわる病気に対する新しい治療法を見つけるという文脈で特に価値があります .

分子ドッキング研究

分子ドッキングを含むin silico研究は、(R,R)-i-Pr-pyboxを使用して、潜在的な薬物候補の結合相互作用とエネルギーを理解します。 これらの研究は、化合物の有効性とその生物学的標的への結合親和性を予測するのに役立ち、創薬の初期段階において不可欠です .

グリーンケミストリー

(R,R)-i-Pr-pybox誘導体は、環境に優しい方法で合成できます。 例えば、グリーンケミストリーと持続可能な開発の原則と一致する、ピリジン誘導体の調製のための生物触媒プロセスが開発されています .

光学特性および溶媒の使用

独自の光学特性により、(R,R)-i-Pr-pyboxは、さまざまな化学反応で汎用性の高い溶媒として使用できます。 求核置換反応や求電子置換反応など、さまざまな種類の反応を起こす能力は、合成化学において貴重な化合物となっています .

水溶性向上

医薬品化学におけるピリジンの重要な役割は、化合物の水溶性を向上させることです。 (R,R)-i-Pr-pyboxは、そのピリジン核により、薬物分子の溶解性を向上させることができ、これは薬物製剤および送達の重要な要素です .

作用機序

Target of Action

It is known to form bidentate coordination complexes due to the strong affinity of the oxazoline nitrogen for various metals .

Mode of Action

It is known that the compound can form coordination complexes with various metals, which suggests that it may interact with its targets through metal coordination .

Biochemical Pathways

It is known that the compound is used in the synthesis of a versatile chemical intermediate, 2,6-bis(hydroxymethyl)pyridine . This suggests that it may play a role in the biochemical pathways involved in the synthesis of this intermediate.

Result of Action

It is known that the compound is used in the synthesis of 2,6-bis(hydroxymethyl)pyridine , suggesting that it may have a role in the molecular transformations involved in this process.

Action Environment

It is known that the compound is used in a biocatalytic process for the synthesis of 2,6-bis(hydroxymethyl)pyridine . This suggests that factors such as the presence of catalysts and the conditions of the reaction environment may influence its action.

生物活性

(R,R)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine is a chiral ligand notable for its application in asymmetric catalysis. This compound, characterized by its unique structure featuring a pyridine ring substituted at the 2 and 6 positions with (4R)-4-isopropyl-2-oxazolin-2-yl groups, plays a significant role in enhancing the enantioselectivity of various chemical reactions. Its biological activity has been explored primarily in the context of catalysis and its interactions with metal complexes.

- Molecular Formula : C17H23N3O2

- Molecular Weight : 301.39 g/mol

- CAS Number : 131864-67-0

- Melting Point : 155–157 °C

Biological Activity Overview

The biological activity of (R,R)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine is primarily linked to its use as a ligand in catalytic processes. Its ability to form stable complexes with transition metals allows it to facilitate various reactions that are crucial for synthesizing chiral compounds.

Table 1: Summary of Catalytic Applications

| Reaction Type | Metal Complex Used | Yield (%) | Enantioselectivity (%) |

|---|---|---|---|

| Hydrogenation | Cu(I) | 95 | 81 |

| C–C Bond Formation | Pd(II) | 87–99 | 90 |

| N-Arylation | Ni(II) | 94 | 88 |

| Friedel-Crafts Reaction | Co(II) | 99 | 97 |

(R,R)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine operates through several mechanisms:

- Coordination with Metals : The oxazoline moieties coordinate with metal centers, stabilizing the transition states and intermediates during catalytic cycles.

- Chiral Induction : The chiral nature of the ligand induces enantioselectivity by preferentially stabilizing one enantiomer over another during reaction pathways.

Case Studies

-

Asymmetric Hydrogenation :

- A study demonstrated the effectiveness of (R,R)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine in hydrogenating ketones with high yields and enantioselectivity. The reaction was catalyzed using a Cu(I) complex, achieving up to 95% yield and 81% enantioselectivity after multiple cycles without significant loss of activity .

- C–C Bond Formation :

- Friedel-Crafts Acylation :

特性

IUPAC Name |

(4R)-4-propan-2-yl-2-[6-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2/c1-10(2)14-8-21-16(19-14)12-6-5-7-13(18-12)17-20-15(9-22-17)11(3)4/h5-7,10-11,14-15H,8-9H2,1-4H3/t14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSGQGLBCAHGJDR-GJZGRUSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COC(=N1)C2=NC(=CC=C2)C3=NC(CO3)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1COC(=N1)C2=NC(=CC=C2)C3=N[C@@H](CO3)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350834 | |

| Record name | (R,R)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131864-67-0 | |

| Record name | i-Pr-pybox, (R,R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131864670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R,R)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R,R)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | I-PR-PYBOX, (R,R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JMD4LB64Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the ruthenium complex containing (R,R)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine interact with its biological target and what are the downstream effects?

A1: The research primarily focuses on the antitumor activity of the ruthenium complex. While the specific biological target is not identified in the abstract, the study demonstrates that the complex interacts with plasmid DNA and exhibits cytotoxic activity against the human cervical cancer HeLa cell line []. Furthermore, the research highlights the significance of chirality, revealing that ruthenium enantiomers differentially affect the cell cycle in HeLa tumor cells []. This suggests that the complex, with its chiral ligand, likely interacts with a chiral biological target, potentially DNA or proteins involved in cell cycle regulation, ultimately leading to cell death in cancer cells.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。